molecular formula C15H12ClNO2 B1429735 9-Chloro-2,7-dimethoxyacridine CAS No. 6526-92-7

9-Chloro-2,7-dimethoxyacridine

Cat. No.: B1429735
CAS No.: 6526-92-7
M. Wt: 273.71 g/mol
InChI Key: BXRKDNPFLFXVAZ-UHFFFAOYSA-N
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Description

9-Chloro-2,7-dimethoxyacridine is a heterocyclic aromatic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry. This compound, characterized by its chlorine and methoxy substituents, exhibits unique chemical properties that make it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2,7-dimethoxyacridine typically involves the chlorination of 2,7-dimethoxyacridine. One common method includes the reaction of 2,7-dimethoxyacridine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 9-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-2,7-dimethoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Chloro-2,7-dimethoxyacridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

  • 9-Bromo-2,7-dimethoxyacridine
  • 9-Fluoro-2,7-dimethoxyacridine
  • 9-Amino-2,7-dimethoxyacridine

Comparison: Compared to its analogs, 9-Chloro-2,7-dimethoxyacridine exhibits unique properties due to the presence of the chlorine atom. This substitution affects its reactivity and interaction with biological targets, making it distinct in its applications . For instance, the chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

9-chloro-2,7-dimethoxyacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRKDNPFLFXVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856603
Record name 9-Chloro-2,7-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-92-7
Record name 9-Chloro-2,7-dimethoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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